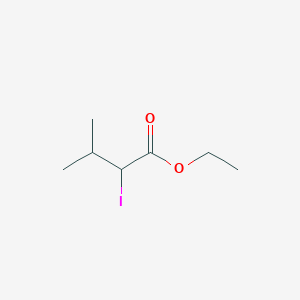
Ethyl 2-iodo-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iodo-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to the second carbon of a 3-methyl-butyric acid ethyl ester backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iodo-3-methylbutanoate typically involves the iodination of 3-methyl-butyric acid ethyl ester. One common method is the reaction of 3-methyl-butyric acid ethyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the ester to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-3-methylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiourea in polar solvents (e.g., water, ethanol) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives such as 2-hydroxy-3-methyl-butyric acid ethyl ester, 2-amino-3-methyl-butyric acid ethyl ester, or 2-thio-3-methyl-butyric acid ethyl ester.
Reduction: Formation of 3-methyl-butyric acid ethyl ester.
Oxidation: Formation of 2-iodo-3-methyl-butyric acid.
Scientific Research Applications
Ethyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-iodo-3-methylbutanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the iodine atom is removed, resulting in the formation of a simpler molecule. In oxidation reactions, the ester group is converted to a carboxylic acid, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid ethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
3-Methylbutanoic acid ethyl ester: Similar structure but with the iodine atom at a different position, leading to different chemical behavior.
2-Iodo-3-methylbutanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-iodo-3-methylbutanoate is unique due to the presence of both an iodine atom and an ester group in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C7H13IO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
ethyl 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C7H13IO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
UZKDJNBCADXTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


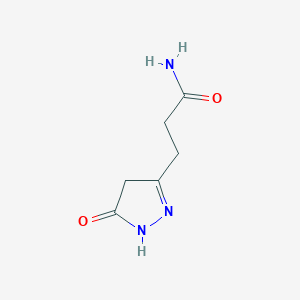
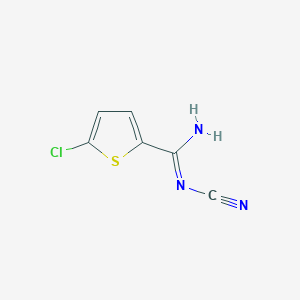
![(2-Methylpropyl)[2-methyl-5-(trifluoromethyl)phenyl]amine](/img/structure/B8359162.png)
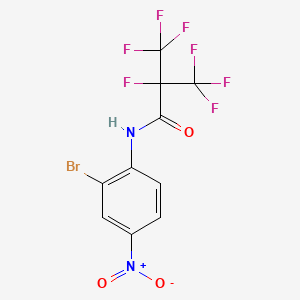

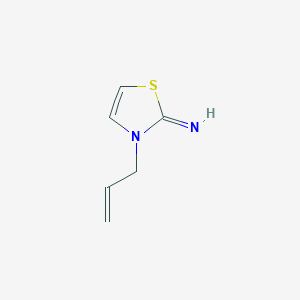
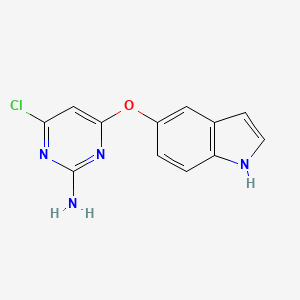
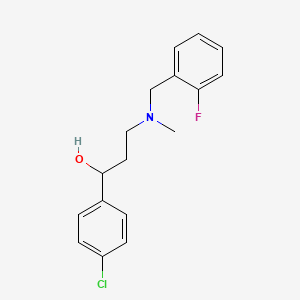


![2-[2-[2-(2-Hydroxyethoxy)ethylthio]ethoxy]ethanol](/img/structure/B8359218.png)

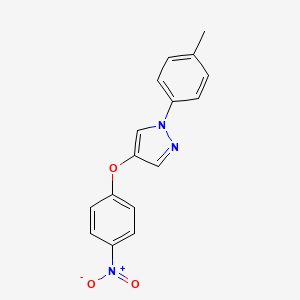
![2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B8359259.png)
